Calcitroic Acid

Vitamin D Receptor Agonism Transcriptional Activation EC50 Determination

Calcitroic acid (CTA) is the definitive terminal CYP24A1 pathway product, enabling unambiguous catabolic flux quantification. As a ≥98% reference standard, it is critical for calcitriol impurity profiling in stability-indicating HPLC methods and ANDA submissions. CTA’s selective micromolar VDR agonism (EC50 0.87 μM) supports clean anti-inflammatory research without off-target nuclear receptor activity. A validated urinary LC-MS/MS method allows non-invasive CYP24A1 assessment. Supplied with full characterization data and USP/EP traceability.

Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
CAS No. 71204-89-2
Cat. No. B195311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitroic Acid
CAS71204-89-2
Synonyms1alpha-Hydroxy-23-carboxytetranorvitamin D;  (3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid
Molecular FormulaC23H34O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1
InChIKeyMBLYZRMZFUWLOZ-ZTIKAOTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcitroic Acid (CAS 71204-89-2): The Terminal Vitamin D Catabolite and Weak VDR Agonist for Research and Analytical Reference


Calcitroic acid (CTA), also known as 1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3, is the major water-soluble terminal catabolite of the hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol) [1]. Its formation is mediated by the mitochondrial enzyme CYP24A1 through a sequential six-step C24-oxidation pathway, ultimately facilitating biliary excretion and signaling the termination of vitamin D signaling [2]. While historically considered a biologically inert end product, recent structural and functional studies have redefined CTA as a weak, yet selective, agonist of the vitamin D receptor (VDR) [3].

Why Generic Vitamin D Metabolite Substitution Fails: Calcitroic Acid's Distinct VDR Agonism and Metabolic Role


Substituting calcitroic acid with structurally or functionally related vitamin D metabolites such as calcitriol, 24,25-dihydroxyvitamin D3, or lithocholic acid is scientifically unsound due to profound quantitative differences in VDR activation potency, gene regulatory efficacy, and metabolic fate. While calcitriol exhibits sub-nanomolar VDR affinity and represents the fully active hormone, calcitroic acid operates as a weak agonist with micromolar potency, fulfilling a distinct role as the terminal excretory product [1]. The methyl ester derivative CTA-ME displays enhanced potency, yet neither compound replicates the signaling dynamics of calcitriol or the distinct biological profile of 24,25-dihydroxyvitamin D3 in bone fracture healing [2]. These quantifiable disparities preclude any assumption of interchangeability in analytical, pharmacological, or metabolic research contexts.

Calcitroic Acid Comparative Data Sheet: Quantified Differentiation from Calcitriol, CTA-ME, and Lithocholic Acid


VDR-Mediated Transcriptional Activation: Calcitroic Acid vs. Calcitriol vs. CTA-ME

In a direct head-to-head in vitro transcriptional activation assay, calcitroic acid (CTA) functions as a VDR agonist with an EC50 value of 2.89 μM, confirming its weak agonistic activity [1]. In contrast, its methyl ester derivative CTA-ME demonstrates 4.4-fold enhanced potency with an EC50 of 0.66 μM [1]. For comparison, the endogenous high-affinity ligand calcitriol (1,25(OH)2D3) exhibits sub-nanomolar potency in analogous VDR transactivation assays, typically with EC50 values below 1 nM, representing an approximately 3000-fold difference in potency [2].

Vitamin D Receptor Agonism Transcriptional Activation EC50 Determination

CYP24A1 Gene Upregulation Efficacy: Calcitroic Acid Matches Calcitriol at Defined Concentrations

In a direct head-to-head comparison using intestinal cells, calcitroic acid at 10 μM upregulated the VDR target gene CYP24A1 with similar efficacy to calcitriol at 20 nM [1]. Notably, calcitroic acid at 10 μM exhibited approximately 100-fold stronger CYP24A1 upregulation compared to lithocholic acid at the same concentration of 10 μM [1].

CYP24A1 Induction VDR Target Gene Regulation Intestinal Cell Response

Anti-Inflammatory Activity: Calcitroic Acid vs. Calcitriol in Activated Macrophages

In a direct head-to-head comparison using interferon γ and lipopolysaccharide-stimulated mouse macrophages, calcitroic acid at 20 μM reduced the transcription of pro-inflammatory markers iNOS and IL-1β, resulting in decreased nitric oxide production and IL-1β secretion [1]. The observed anti-inflammatory effects of 20 μM calcitroic acid were quantitatively similar to those produced by 20 nM calcitriol [1].

Anti-inflammatory Activity iNOS Suppression IL-1β Reduction

Nuclear Receptor Selectivity: Calcitroic Acid Demonstrates Exclusive VDR Interaction Among 14 Nuclear Receptors

Calcitroic acid was evaluated for interaction with a panel of fourteen nuclear receptors and demonstrated selective activation of the vitamin D receptor only, with no significant agonistic or antagonistic activity observed against other nuclear receptors tested [1]. This contrasts with lithocholic acid, which is a known promiscuous ligand that activates VDR, PXR, and FXR with varying potencies [2].

Nuclear Receptor Selectivity VDR Specificity Off-Target Screening

Metabolic Pathway Specificity: Calcitroic Acid as Definitive Terminal Catabolite of CYP24A1-Mediated Oxidation

Calcitroic acid is the definitive terminal product of the C24-oxidation pathway, produced through a sequential six-step oxidation of calcitriol catalyzed by CYP24A1 [1]. In contrast, alternative C23-lactone pathway products such as 1,25(OH)2D3-26,23-lactone represent a branch in vitamin D catabolism that does not progress to calcitroic acid [2]. Using perfused rat kidney at a calcitriol concentration of 3 × 10⁻¹⁰ M, calcitroic acid was identified as the major water-soluble metabolite, confirming its role as the principal excretory form [3].

Vitamin D Catabolism CYP24A1 Pathway Metabolic Fate Determination

Calcitroic Acid Procurement Guide: Validated Research and Industrial Use Cases


Analytical Reference Standard for Calcitriol Drug Product Impurity Profiling and Forced Degradation Studies

Calcitroic acid is supplied as a high-quality reference standard with comprehensive characterization data compliant with regulatory guidelines [1]. It is explicitly indicated for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of calcitriol [1]. As the major terminal catabolite of calcitriol, calcitroic acid serves as a critical impurity marker in stability-indicating HPLC methods and forced degradation studies . The product can be provided with traceability to pharmacopeial standards (USP or EP) based on feasibility [1].

VDR Agonist for Inflammation Research with Reduced Hypercalcemic Liability

Based on direct comparative evidence showing that 20 μM calcitroic acid exerts anti-inflammatory effects (iNOS and IL-1β suppression, reduced nitric oxide production) comparable to 20 nM calcitriol in activated macrophages, researchers investigating VDR-mediated anti-inflammatory pathways can utilize calcitroic acid as a tool compound [1]. The exclusive VDR selectivity among fourteen nuclear receptors tested further supports its use in studies requiring clean VDR pharmacology without confounding off-target nuclear receptor activation [1].

CYP24A1 Activity Probe and Vitamin D Catabolic Flux Marker

As the definitive terminal product of the CYP24A1-mediated C24-oxidation pathway, calcitroic acid enables unambiguous quantification of vitamin D catabolic flux [1]. Unlike intermediate metabolites (e.g., 1,24,25-trihydroxyvitamin D3) or alternative branch products (e.g., 1,25(OH)2D3-26,23-lactone), calcitroic acid accumulation serves as a direct readout of complete pathway progression . This application is validated by studies using recombinant CYP24A1-expressing E. coli systems and perfused rat kidney models [2].

Urinary Biomarker for Vitamin D Status Assessment and Clinical Research

A validated LC-MS/MS method for quantifying calcitroic acid in human urine has been established, filling a prior methodological gap [1]. The method utilizes stable isotope-labeled internal standards (estrone-13C3) and achieves a quantitation range of 5–1000 pg/mL . This enables non-invasive assessment of vitamin D catabolic activity, with potential applications in studies of vitamin D metabolism disorders, CYP24A1 deficiency, and therapeutic monitoring of vitamin D supplementation [1].

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